
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound It is structured with a 1,2,3,4-tetrahydroquinoline core, substituted at positions 7 with a methoxyacetyl group and a sulfonamide moiety, and further functionalized at positions 2, 4, and 5 with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic synthesis techniques:
Formation of the 1,2,3,4-tetrahydroquinoline core: : This can be achieved via Pictet-Spengler condensation of an aniline derivative with an appropriate aldehyde.
Introduction of the methoxyacetyl group: : Typically through an acylation reaction involving methoxyacetyl chloride and the tetrahydroquinoline intermediate.
Attachment of the sulfonamide group: : This is generally done by reacting the tetrahydroquinoline with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial synthesis might involve continuous flow processes to optimize reaction conditions and yield. The reactors could be designed for high-throughput screening to identify the best catalysts and solvents for each step.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide can participate in various organic reactions, including:
Oxidation: : The methoxyacetyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: : The sulfonamide group can undergo reduction to an amine.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide and quinoline moieties.
Common Reagents and Conditions
Oxidation: : Use of KMnO4 or Na2Cr2O7.
Reduction: : Catalytic hydrogenation or metal hydrides like LiAlH4.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The main products vary based on the reaction:
Oxidation: : Corresponding carboxylic acids.
Reduction: : Amine derivatives.
Substitution: : Functionalized quinoline-sulfonamide compounds.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide has found applications in multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Potential use as a probe in bioassays to study protein-ligand interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to mimic the structure of certain enzyme inhibitors, potentially blocking active sites. The methoxyacetyl group might facilitate binding through hydrogen bonding or hydrophobic interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
N-(7-chloroquinolin-4-yl)-2,4,5-trimethylbenzenesulfonamide: : Differing by the chlorine substitution, which alters its chemical properties and applications.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide: : Lacks the methoxy group, affecting its reactivity and function.
Highlighting Uniqueness
The uniqueness of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide lies in its dual functionality with a methoxyacetyl and sulfonamide group, enhancing its versatility in chemical synthesis and potential therapeutic applications.
There you have it: your comprehensive deep dive into the realm of this compound! Science is fascinating when you unravel such complex structures, isn't it?
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-10-16(3)20(11-15(14)2)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)21(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGJQBFEMJVRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)
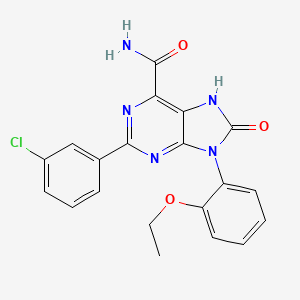
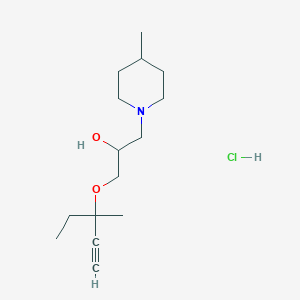

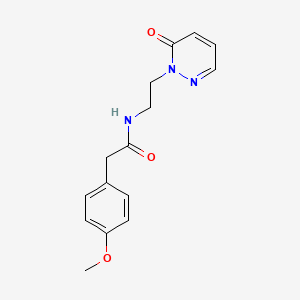
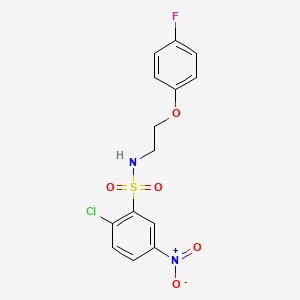
![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)
![{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate](/img/structure/B2365622.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)
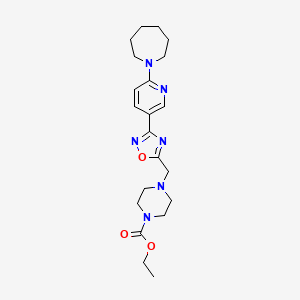
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2365625.png)
![3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid](/img/structure/B2365626.png)
![6-[(4-Fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2365628.png)
